molecular formula C16H14N2O5 B5714581 2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid

2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid

Cat. No. B5714581
M. Wt: 314.29 g/mol
InChI Key: CARNIRXALHSPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid, also known as N-(4-nitrophenyl)-2-methyl-3-(4-nitrophenyl)acrylamide, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid is not fully understood. However, it has been proposed that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, the compound reduces the production of prostaglandins, which are inflammatory mediators. This, in turn, leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in the breakdown of extracellular matrix proteins. This suggests that the compound may have potential applications in the treatment of diseases such as arthritis and atherosclerosis, which are characterized by excessive MMP activity. Additionally, the compound has been found to induce apoptosis (programmed cell death) in cancer cells, further supporting its potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid in lab experiments is its relatively low toxicity compared to other anti-inflammatory and analgesic agents. Additionally, the compound has been shown to be stable under a wide range of pH and temperature conditions, making it easy to handle and store. However, one limitation of using the compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid. One area of focus could be the development of more efficient synthesis methods for the compound, which could help to reduce production costs. Additionally, further studies could be conducted to elucidate the mechanism of action of the compound, which could help to identify potential new therapeutic targets for the treatment of inflammatory and cancerous diseases. Finally, the compound could be further evaluated in preclinical and clinical trials to determine its safety and efficacy as a potential therapeutic agent.

Synthesis Methods

The synthesis of 2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid involves the reaction of 2-methyl-3-aminobenzoic acid with 4-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. The compound has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. Additionally, it has been found to have a synergistic effect when combined with other chemotherapeutic agents, making it a promising candidate for cancer treatment.

properties

IUPAC Name

2-methyl-3-[[2-(4-nitrophenyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-10-13(16(20)21)3-2-4-14(10)17-15(19)9-11-5-7-12(8-6-11)18(22)23/h2-8H,9H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARNIRXALHSPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid

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